molecular formula C21H29N3O4 B5665634 2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide

2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide

Cat. No. B5665634
M. Wt: 387.5 g/mol
InChI Key: IZEMLABDDJMVCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those similar to the compound , often involves multicomponent reactions that enable the introduction of specific functional groups into the nicotinamide molecule. For example, Alizadeh et al. (2007) described a method involving the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides, leading to functionalized nicotinamide derivatives (Alizadeh, Oskueyan, & Rostamnia, 2007). This approach could potentially be adapted for the synthesis of the specified compound by selecting appropriate reaction partners.

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives, including the study of dimer formation and hydrogen bonding, provides insights into their conformation and stability. Borba et al. (2008) investigated the aggregation of nicotinamide and picolinamide using spectroscopy and theoretical calculations, revealing the importance of hydrogen bonds in stabilizing dimeric structures (Borba et al., 2008). This information is crucial for understanding the molecular interactions and stability of the target compound.

Chemical Reactions and Properties

The chemical reactivity of nicotinamide derivatives can be explored through various reactions, including N-methylation and the formation of complex heterocyclic structures. For instance, the work by Rini et al. (1990) on nicotinamide N-methyltransferase highlights the enzymatic N-methylation of nicotinamide, an essential reaction for understanding the metabolic pathways of similar compounds (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystal structure, can be critical for their application in various fields. Studies on related compounds provide a foundation for predicting the physical properties of the compound . For example, the investigation into the crystal structure of nicotinamide derivatives by Sukumar et al. (1994) offers valuable insights into their solid-state properties and potential for forming stable crystal lattices (Sukumar, Ponnuswamy, Thenmozhiyal, & Jeyaraman, 1994).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, is essential for the application of nicotinamide derivatives. The work on bisubstrate inhibitors of nicotinamide N-methyltransferase by Babault et al. (2018) provides an example of how the chemical properties of nicotinamide derivatives can be manipulated for therapeutic purposes (Babault et al., 2018).

properties

IUPAC Name

2,6-dimethoxy-N-methyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-15-5-6-17(28-15)14-24-11-9-16(10-12-24)13-23(2)21(25)18-7-8-19(26-3)22-20(18)27-4/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMLABDDJMVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CN(C)C(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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